Anadoline

Descripción general

Descripción

Anadoline is a synthetic compound developed in the 1950s that has become a powerful tool for scientists in the laboratory. It has a variety of applications in biochemistry, physiology, and pharmacology, and is an important part of many research protocols. It will also discuss the advantages and limitations of using Anadoline for lab experiments, and list future directions for further research.

Aplicaciones Científicas De Investigación

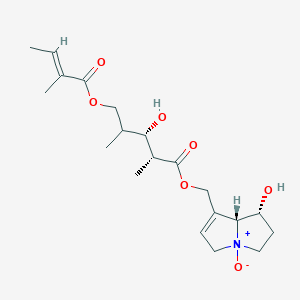

Sure! Here is a comprehensive analysis of the scientific research applications of Anadoline, also known as [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate:

Pharmacological Research

Anadoline has been studied for its potential pharmacological properties, particularly its anti-inflammatory and analgesic effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce pain by modulating the activity of certain neurotransmitters . This makes it a candidate for developing new pain relief medications.

Cancer Research

Recent studies have explored Anadoline’s potential as an anti-cancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells is of particular interest. This selective cytotoxicity could lead to the development of targeted cancer therapies that minimize side effects .

Neuroprotective Effects

Anadoline has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. This suggests potential applications in developing treatments to slow or prevent neurodegeneration.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. This includes effectiveness against antibiotic-resistant strains, making it a potential candidate for new antimicrobial agents . Research is ongoing to understand its mechanism of action and optimize its efficacy.

Wound Healing

Anadoline has been investigated for its role in promoting wound healing. It appears to enhance the proliferation and migration of fibroblasts, which are crucial for tissue repair . Additionally, its anti-inflammatory properties help reduce swelling and pain at the wound site, facilitating faster recovery.

Cosmetic Applications

Due to its anti-inflammatory and antioxidant properties, Anadoline is being studied for use in cosmetic products. It may help in reducing skin inflammation, preventing oxidative damage, and promoting overall skin health. This makes it a potential ingredient in anti-aging and skin care formulations.

These applications highlight the diverse potential of Anadoline in various fields of scientific research. Each area continues to be explored to fully understand the compound’s capabilities and optimize its use in practical applications.

Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology CSIRO PUBLISHING | Australian Journal of Chemistry Anadoline | S3323451 | smolecule

Propiedades

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKQEQZZNGCJDA-KSIKZPOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anadoline | |

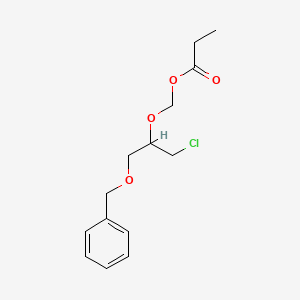

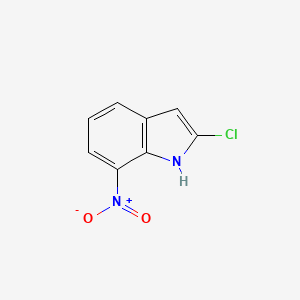

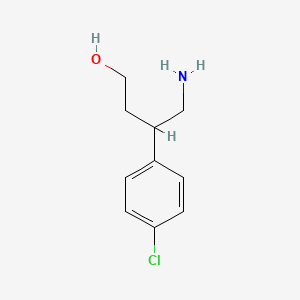

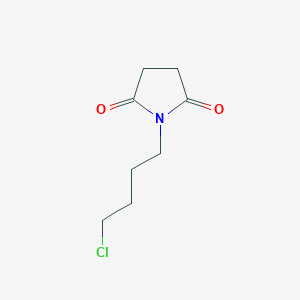

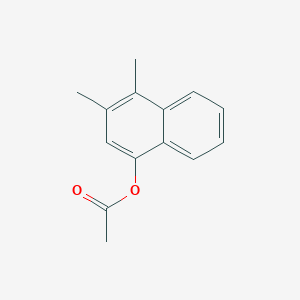

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)